Sodium 1-ethyl-1H-imidazole-4-sulfinate
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Overview
Description
Sodium 1-ethyl-1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-ethyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-ethyl-1H-imidazole. This can be achieved through the reaction of 1-ethyl-1H-imidazole with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain optimal reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-ethyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
Sodium 1-ethyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and catalysts.
Mechanism of Action
The mechanism by which sodium 1-ethyl-1H-imidazole-4-sulfinate exerts its effects is largely dependent on its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- Sodium 1-methyl-1H-imidazole-4-sulfinate
- Sodium 1-ethyl-1H-imidazole-2-sulfinate
- Sodium 1-ethyl-1H-imidazole-5-sulfinate
Comparison: Sodium 1-ethyl-1H-imidazole-4-sulfinate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and selectivity in chemical reactions. Compared to sodium 1-methyl-1H-imidazole-4-sulfinate, the ethyl group provides different steric and electronic properties, potentially leading to variations in reaction outcomes. Similarly, the position of the sulfonate group (e.g., 2-sulfinate vs. 4-sulfinate) can affect the compound’s chemical behavior and applications.
Properties
Molecular Formula |
C5H7N2NaO2S |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
sodium;1-ethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-2-7-3-5(6-4-7)10(8)9;/h3-4H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
QCAFIVPDTJRXJK-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C(N=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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